

Technical Guide: Solubility Profile of N-(8-Hydroxyoctyl)phthalimide

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Compound of Interest

Compound Name: *N*-(8-Hydroxyoctyl)phthalimide

CAS No.: 105264-63-9

Cat. No.: B008994

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Executive Summary

N-(8-Hydroxyoctyl)phthalimide is an amphiphilic building block characterized by a rigid, polar phthalimide head group and a flexible, lipophilic octyl linker terminating in a primary hydroxyl group.

Its solubility behavior is dictated by the competition between the crystalline lattice energy of the phthalimide stack (which favors the solid state) and the solvation energy of the octyl chain (lipophilic) and hydroxyl tail (hydrophilic).

- Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform, DMF, DMSO.
- Process Solvents (Temperature Dependent): Ethyl Acetate, Ethanol, Toluene.^[1]
- Anti-Solvents (Precipitation): Diethyl Ether, Hexanes, Water.

Chemical Structure & Property Analysis

Understanding the molecular architecture is essential for predicting solvent interactions where empirical data is sparse.

Feature	Chemical Moiety	Solubility Impact
Head	Phthalimide	High polarity; π - π stacking interactions. Drives solubility in polar aprotic solvents (DMF) and chlorinated solvents.
Body	C8 Alkyl Chain	Lipophilic/Non-polar. Reduces water solubility; increases solubility in moderate organics (EtOAc, THF).
Tail	Primary Alcohol (-OH)	Hydrogen bond donor/acceptor. Enhances solubility in alcohols and polar ethers; allows miscibility in DCM/MeOH mixtures.

Physicochemical Data:

- Molecular Weight: 275.34 g/mol [2]
- Melting Point: ~65–67 °C (Solid at RT)
- Predicted LogP: ~2.5 (Moderately Lipophilic)

Solvent Selection Guide

A. High Solubility Solvents (Dissolution & Reaction)

Use these for NMR analysis, stock solutions, or homogenous reactions.

- Chlorinated Solvents (DCM, Chloroform):
 - Performance: Excellent (>100 mg/mL).
 - Mechanism: The high polarizability of chlorinated solvents disrupts the phthalimide π -stacking effectively while accommodating the alkyl chain.

- Application: Ideal for liquid-liquid extraction (organic layer) and column chromatography loading.
- Polar Aprotic Solvents (DMF, DMSO, NMP):
 - Performance: Excellent (>150 mg/mL).
 - Mechanism: Strong dipole interactions solvate the imide carbonyls.
 - Application: Standard solvents for nucleophilic substitution reactions (e.g., Gabriel Synthesis steps). Note: Difficult to remove; avoid for simple transfers.
- Cyclic Ethers (THF, 1,4-Dioxane):
 - Performance: Good.
 - Application: Primary solvent for Mitsunobu reactions involving the terminal hydroxyl group.

B. Temperature-Dependent Solvents (Purification)

Use these for recrystallization or hot extractions.

- Esters (Ethyl Acetate):
 - Behavior: Moderate solubility at RT; High solubility at reflux.
 - Protocol: Often used in combination with hexanes for recrystallization. The compound may crystallize out upon cooling.
- Alcohols (Methanol, Ethanol):
 - Behavior: Low to Moderate at RT; Good at reflux.
 - Mechanism: The terminal hydroxyl group aids solvation, but the hydrophobic phthalimide/octyl core resists dissolution in cold protic solvents.
 - Protocol: Hot ethanol is a classic recrystallization solvent for long-chain phthalimide derivatives.

C. Anti-Solvents (Precipitation & Washing)

Use these to crash the product out of solution or wash away impurities.

- Alkanes (Hexanes, Heptane, Pentane):
 - Behavior: Insoluble.
 - Use: Add to a concentrated DCM or Ethyl Acetate solution to induce precipitation.
- Water:
 - Behavior: Insoluble.
 - Use: Used to wash away inorganic salts (e.g., KBr, NaBr) during workup. The product will remain in the organic layer.
- Diethyl Ether:
 - Behavior: Poor solubility.^[3]
 - Use: Trituration. Swirling the crude solid in ether and filtering often removes oily impurities while leaving the phthalimide solid behind.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Standard method to purify **N-(8-Hydroxyoctyl)phthalimide** from crude reaction mixtures.

- Dissolution: Place crude solid in a flask. Add minimum Ethyl Acetate (or Ethanol) and heat to reflux until fully dissolved.
- Filtration (Optional): If insoluble particles remain at reflux, filter hot through a glass frit.
- Precipitation: Remove from heat. Slowly add Hexanes (if using EtOAc) dropwise until a slight turbidity persists.
- Crystallization: Allow the solution to cool to Room Temperature (RT) slowly, then place in an ice bath (0–4 °C) for 2 hours.

- Collection: Filter the white crystalline solid and wash with cold Hexane/EtOAc (9:1).

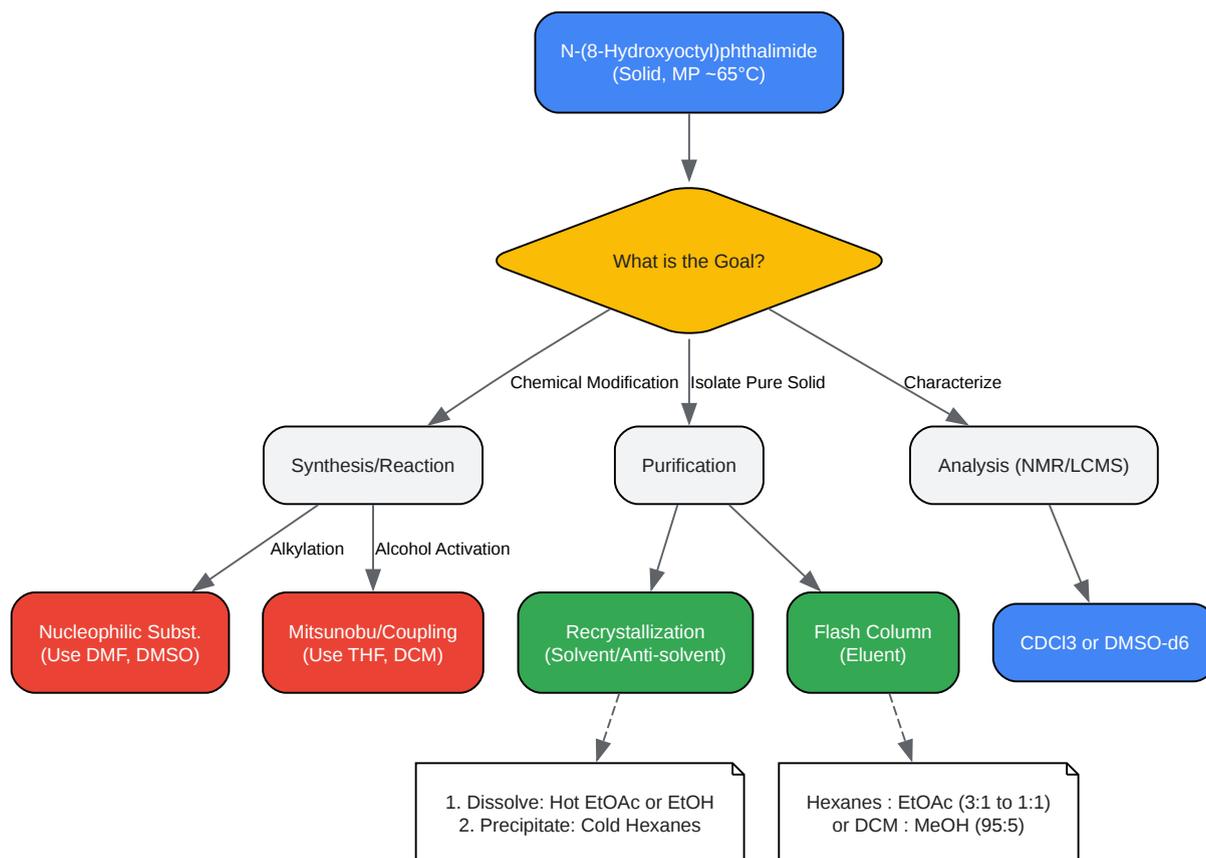
Protocol B: Flash Chromatography (Isolation)

Solvent systems for silica gel purification.

- Standard System: Hexanes : Ethyl Acetate
 - Gradient: Start at 100% Hexanes → Gradient to 60:40 (Hex:EtOAc).
 - Elution Point: Product typically elutes around 30–40% EtOAc depending on silica activity.
- Alternative System: DCM : Methanol
 - Gradient: 0% → 5% MeOH in DCM. (Use for highly polar crude mixtures).

Visualization: Solubility Logic Flow

The following diagram illustrates the logical decision-making process for solvent selection based on the intended experimental outcome.



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Figure 1: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

References

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